molecular formula C7H9Cl2N B1592357 2-(Chloromethyl)-4-methylpyridine hydrochloride CAS No. 71670-71-8

2-(Chloromethyl)-4-methylpyridine hydrochloride

Cat. No. B1592357
CAS RN: 71670-71-8
M. Wt: 178.06 g/mol
InChI Key: ZEPINNMMCXODOY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-4-methylpyridine hydrochloride is derived from the empirical formula C6H6ClN·HCl . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2-(Chloromethyl)-4-methylpyridine hydrochloride is a solid with a melting point of 120-124 °C . It is soluble in water and is hygroscopic, meaning it readily absorbs moisture from the air . It has a molecular weight of 164.03 .

Scientific Research Applications

Synthesis and Purification Techniques

  • "2-(Chloromethyl)-4-methylpyridine hydrochloride" serves as a critical intermediate in the synthesis of various compounds. For example, it has been used in the preparation of lafutidine, an important pharmaceutical compound. An efficient synthesis method involves chlorination and subsequent condensation, highlighting its utility in organic synthesis processes (Shen Li, 2012).

Role in Solid-Phase Peptide Synthesis

  • It has also found application in solid-phase peptide synthesis, where solvents like dichloromethane are typically used. Research has explored greener alternatives for this process, aiming to reduce environmental and health risks associated with traditional solvents (O. Al Musaimi et al., 2018).

Molecular Functionalization

  • The compound is pivotal in the functionalization of molecules, such as the synthesis of cognition enhancers. Its transformation through chlorination, hydrolysis, and methanesulfonylation demonstrates its versatility in organic chemistry (J. Pesti et al., 2000).

Advanced Material Development

  • Its derivatives have been used in the development of new materials, such as platinum(II) polypyridine complexes, which have potential applications in photoluminescent materials and biological systems. The introduction of methyl substituents on the ligand showcases the influence of "2-(Chloromethyl)-4-methylpyridine hydrochloride" in fine-tuning material properties (J. J. Moore et al., 2002).

Mechanistic Studies in Chemistry

  • It has also been involved in mechanistic studies, such as the investigation of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines. These studies not only elucidate biological pathways but also contribute to the development of biological probes and therapeutics (Corey M. Johnson et al., 2011).

Safety And Hazards

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only in a well-ventilated area .

properties

IUPAC Name

2-(chloromethyl)-4-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPINNMMCXODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602011
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methylpyridine hydrochloride

CAS RN

71670-71-8
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methylpyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-4-methylpyridine hydrochloride (376 g) and thiourea (185 g) as the starting materials, 2-(4-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (411 g), melting at 220° C., is obtained.
Name
2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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